molecular formula C24H28ClN5O3 B556314 Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride CAS No. 100900-33-2

Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride

Cat. No. B556314
CAS RN: 100900-33-2
M. Wt: 470 g/mol
InChI Key: HLUWKXWWJGXVBW-BDQAORGHSA-N
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Description

“Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride” is a substrate for cathepsin B and trypsin . It is used in research and has the molecular formula C24H27N5O3•HCl and a molecular weight of 469.96 .


Molecular Structure Analysis

The molecular structure of “Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride” is represented by the formula C24H27N5O3•HCl . This indicates that the molecule is composed of 24 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and one chloride atom.


Chemical Reactions Analysis

“Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride” is a substrate for cathepsin B and trypsin . This means that it can undergo enzymatic reactions with these enzymes, leading to the cleavage of the molecule.

Scientific Research Applications

Enzymatic Activity Studies

Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride has been utilized in several studies focusing on enzymatic activity. For instance, it was employed in the histochemical demonstration of species-specific trypsin-like enzyme in mast cells. This enzyme was found to hydrolyze Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride, indicating its specificity and usefulness in identifying enzymatic activities in biological samples (Glenner & Cohen, 1960). Similarly, this compound was used to assay plasmin activity, demonstrating its applicability in studying human serine proteases (Clavin et al., 1977).

Biochemical Research

In biochemical research, this compound has been used to explore the fractionation of rat liver enzymes. The study found that Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride could differentiate between various enzyme components, highlighting its role in enzyme characterization (Davidson & Poole, 1975). Moreover, it has been employed in the purification and characterization of enzymes, such as cathepsin B from goat brain. This study emphasized the compound's utility in determining enzyme kinetics and specificity (Kamboj et al., 1990).

Histochemical Analysis

In histochemistry, Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride has been used to study esterase and amidase activities, resembling trypsin in human mast cells (Hopsu & Glenner, 1963). This highlights its relevance in identifying specific cellular enzymes.

Medical Diagnostics

The compound has also found applications in medical diagnostics. For example, it was used to evaluate thrombin activity in blood, providing insights into the clotting process and potential diagnostic applications for blood disorders (Brecher et al., 1974).

Safety and Hazards

“Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride” is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to handle it with care and use appropriate safety measures. For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3.ClH/c1-32-21-15-18(14-17-10-5-6-11-19(17)21)28-23(31)20(12-7-13-27-24(25)26)29-22(30)16-8-3-2-4-9-16;/h2-6,8-11,14-15,20H,7,12-13H2,1H3,(H,28,31)(H,29,30)(H4,25,26,27);1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUWKXWWJGXVBW-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585080
Record name N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride

CAS RN

100900-33-2
Record name Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100900-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{(2S)-5-[(Diaminomethylidene)amino]-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nα-Benzoyl-L-arginine 4-methoxy-β-naphthylamide hydrochloride
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